molecular formula C23H16N2O5 B11127186 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B11127186
M. Wt: 400.4 g/mol
InChI Key: LMTLMMGUVAQUHT-XMHGGMMESA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic molecule featuring a benzoxazole ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

    Aldol Condensation: The key step involves an aldol condensation between the benzoxazole derivative and the appropriate aldehyde or ketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzoxazole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers are interested in its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Industry

In materials science, this compound could be used in the development of organic semiconductors, dyes, or as a precursor for polymers with specific properties.

Mechanism of Action

The biological activity of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy and nitro groups, which may result in different biological activities.

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: The hydroxy group can form hydrogen bonds, potentially altering its reactivity and interactions.

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: The methyl group may influence the compound’s lipophilicity and membrane permeability.

Uniqueness

The presence of both methoxy and nitro groups in (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one makes it unique, as these groups can significantly influence its electronic properties, reactivity, and potential biological activities. The combination of these functional groups in a single molecule allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C23H16N2O5/c1-29-18-11-9-16(10-12-18)22(26)19(14-15-5-4-6-17(13-15)25(27)28)23-24-20-7-2-3-8-21(20)30-23/h2-14H,1H3/b19-14+

InChI Key

LMTLMMGUVAQUHT-XMHGGMMESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3

Origin of Product

United States

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